molecular formula C21H16FN3O2S B2427129 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 941994-39-4

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2427129
CAS No.: 941994-39-4
M. Wt: 393.44
InChI Key: MDZNLCQJYLAAKD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the benzo[d]thiazole, phenoxy, and pyridinylmethyl groups suggests that it may exhibit diverse biological activities.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-17-7-4-8-18-20(17)24-21(28-18)25(13-15-9-11-23-12-10-15)19(26)14-27-16-5-2-1-3-6-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZNLCQJYLAAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol with Fluorinated Benzaldehyde

The 4-fluorobenzo[d]thiazol-2-yl moiety is synthesized via cyclization of 2-aminothiophenol (1) with 4-fluorobenzaldehyde (2) under oxidative conditions. This method, adapted from Yamazaki et al., employs hydrogen peroxide (H₂O₂) as an oxidizing agent in dimethylformamide (DMF) at reflux temperatures (80–100°C) for 3–5 hours. The reaction proceeds through a Schiff base intermediate, followed by intramolecular cyclization to yield 4-fluorobenzo[d]thiazole (3) (Scheme 1).

Scheme 1 :
$$
\text{2-Aminothiophenol} + \text{4-Fluorobenzaldehyde} \xrightarrow[\text{H}2\text{O}2]{\text{DMF, 80–100°C}} \text{4-Fluorobenzo[d]thiazole}
$$

Yields for this step range from 65% to 74%, depending on the stoichiometry of H₂O₂ and reaction time.

Alternative Cyclization Using Polyphosphoric Acid (PPA)

Marques et al. reported an alternative approach using polyphosphoric acid (PPA) as both a catalyst and dehydrating agent. Here, 2-aminothiophenol reacts with 4-fluorobenzoic acid (4) at elevated temperatures (170–220°C) to directly form the benzothiazole ring. This single-step method avoids oxidative reagents but requires rigorous temperature control to prevent decomposition.

Introduction of the Phenoxy-Acetamide Side Chain

Synthesis of 2-Phenoxyacetic Acid

The phenoxy moiety is introduced via nucleophilic aromatic substitution. Phenol (5) reacts with chloroacetic acid (6) in the presence of sodium hydroxide (NaOH) to form 2-phenoxyacetic acid (7). The reaction is typically conducted in aqueous ethanol at 60–70°C for 4–6 hours, achieving yields of 85–90%.

Scheme 2 :
$$
\text{Phenol} + \text{Chloroacetic Acid} \xrightarrow[\text{NaOH}]{\text{Ethanol, 60–70°C}} \text{2-Phenoxyacetic Acid}
$$

Activation of 2-Phenoxyacetic Acid

The carboxylic acid group of 2-phenoxyacetic acid (7) is activated using thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding acyl chloride (8) or active ester. This intermediate is critical for subsequent amidation.

N-Alkylation and Amidation with Pyridin-4-ylmethylamine

Preparation of Pyridin-4-ylmethylamine

Pyridin-4-ylmethylamine (9) is synthesized via reduction of 4-cyanopyridine (10) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction proceeds at 0–5°C to minimize side reactions, yielding 70–80% of the amine.

Dual Amidation Strategy

The final step involves sequential amidation:

  • 4-Fluorobenzo[d]thiazol-2-amine (3) reacts with activated 2-phenoxyacetic acid (8) to form N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide (11).
  • The secondary amine undergoes N-alkylation with pyridin-4-ylmethylamine (9) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

Scheme 3 :
$$
\text{3} + \text{8} \xrightarrow[\text{Base}]{\text{Solvent}} \text{11} \xrightarrow[\text{9}]{\text{Alkylation}} \text{N-(4-Fluorobenzo[d]thiazol-2-yl)-2-Phenoxy-N-(Pyridin-4-ylmethyl)acetamide}
$$

This method, adapted from herbicidal acetamide syntheses, achieves an overall yield of 50–60% after purification by column chromatography.

Optimization and Industrial-Scale Protocols

Phase-Transfer Catalysis

A patent by Marques et al. describes a two-phase system (toluene/water) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This approach enhances reaction efficiency by facilitating interfacial contact between the organic acyl chloride and aqueous amine solution, reducing reaction time to 2–3 hours.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization and amidation steps. For example, benzothiazole formation is completed in 20–30 minutes at 150°C under microwave conditions, improving yields to 78–82%.

Data Tables: Comparative Analysis of Synthetic Methods

Table 1 : Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Source
Benzothiazole cyclization H₂O₂, DMF, 80°C 65–74
Phenoxyacetic acid synthesis NaOH, ethanol, 60°C 85–90
N-Alkylation K₂CO₃, CH₃CN, reflux 50–60
Microwave cyclization MW, 150°C, 20 min 78–82

Table 2 : Solvent and Catalyst Impact on Amidation

Solvent Catalyst Time (h) Yield (%)
Acetonitrile K₂CO₃ 6 58
Toluene TBAB 2 72
DMF None 8 45

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Intercalation: It might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its bromine or chlorine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and potential neurological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several distinct structural components:

  • Benzothiazole moiety : Known for broad biological activity.
  • Phenoxy group : Enhances lipophilicity and cellular uptake.
  • Pyridine derivative : May contribute to specific interactions with biological targets.

The molecular formula is C22H18FN3O2SC_{22}H_{18}FN_3O_2S, with a molecular weight of 407.46 g/mol. The presence of the fluorine atom is significant as it enhances the compound's reactivity and biological activity.

Antimicrobial Activity

This compound has shown significant antimicrobial properties , particularly against Mycobacterium tuberculosis. Studies indicate that it may serve as a candidate for anti-tubercular drug development due to its efficacy against resistant strains of bacteria when used in combination therapies with cell-penetrating peptides.

Anticancer Potential

Research suggests that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing the benzothiazole core have been linked to inhibition of cancer cell proliferation . The compound's ability to interact with various cellular pathways makes it a potential candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

Several studies have evaluated the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Demonstrated strong antimicrobial activity against M. tuberculosis with an IC50 value indicating effective inhibition.
Study 2 Investigated structural analogs showing significant anticancer effects through apoptosis induction in cancer cell lines.
Study 3 Explored acetylcholinesterase inhibition, suggesting potential use in Alzheimer's treatment based on molecular docking results .

Q & A

Basic: What are the established synthetic methodologies for N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide?

Answer:
The synthesis of this compound typically involves multi-step protocols:

  • Step 1: Preparation of the fluorobenzo[d]thiazole core via cyclization of 2-amino-4-fluorothiazole derivatives, often using acetonitrile and anhydrous AlCl₃ as a catalyst .
  • Step 2: Functionalization of the thiazole nitrogen with a pyridin-4-ylmethyl group. This may involve nucleophilic substitution using 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Coupling of the phenoxyacetamide moiety via condensation reactions. For example, phenoxyacetic acid can be activated as an acyl chloride (using thionyl chloride) and reacted with the secondary amine group on the thiazole-pyridine intermediate in the presence of a base like triethylamine .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is commonly employed .

Basic: How is the purity and structural integrity of this compound confirmed in synthetic protocols?

Answer:
Rigorous characterization includes:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For instance, the pyridin-4-ylmethyl group shows distinct aromatic protons at δ 8.5–7.1 ppm, while the fluorobenzo[d]thiazole protons appear as singlet or doublet signals due to fluorine coupling .
  • Elemental Analysis (EA): Combustion analysis verifies C, H, N, and S content within ±0.3% of theoretical values .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass determination (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H]⁺) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area under the curve) .

Advanced: What strategies address low yields in the coupling of fluorobenzo[d]thiazole and phenoxyacetamide precursors?

Answer:
Common challenges and solutions include:

  • Steric Hindrance: Use of bulky bases (e.g., DIPEA) or polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the secondary amine .
  • Competitive Side Reactions: Protecting groups (e.g., Boc on the pyridine nitrogen) prevent undesired alkylation during coupling .
  • Catalytic Optimization: Transition metal catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) improve efficiency in aromatic systems .
  • Microwave-Assisted Synthesis: Shortens reaction times (e.g., 30 min at 120°C) and minimizes decomposition .

Advanced: How do researchers resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MTT vs. resazurin may yield different IC₅₀ values due to metabolic interference .
  • Compound Purity: Impurities (e.g., residual AlCl₃ from synthesis) can skew results. Repetitive recrystallization or preparative HPLC ensures >98% purity .
  • Stereochemical Effects: Chiral HPLC or X-ray crystallography identifies enantiomeric impurities that alter binding affinity .
  • Solubility Factors: Use of DMSO vs. aqueous buffers impacts bioavailability. Dynamic light scattering (DLS) monitors aggregation in solution .

Advanced: What computational methods predict binding affinity with target enzymes?

Answer:

  • Molecular Docking (AutoDock Vina, Glide): Models interactions with active sites (e.g., kinase domains). For example, the fluorobenzo[d]thiazole moiety may form hydrogen bonds with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
  • QSAR Modeling: Correlates substituent electronic properties (Hammett σ constants) with inhibitory activity. Fluorine’s electronegativity often enhances binding via polar interactions .

Advanced: How is regioselectivity achieved during functionalization of the thiazole ring?

Answer:

  • Directing Groups: Electron-withdrawing groups (e.g., fluorine at C4) direct electrophilic substitution to the C2 position .
  • Metal-Mediated Coupling: Suzuki-Miyaura reactions with Pd catalysts selectively modify the thiazole’s C5 position when protected at C2 .
  • Microwave Irradiation: Enhances kinetic control, favoring formation of the thermodynamically less stable but desired regioisomer .

Advanced: What analytical techniques characterize metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays: Incubation with rat/human microsomes (37°C, NADPH cofactor) followed by LC-MS/MS quantifies parent compound degradation .
  • Cytochrome P450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4) assess competitive inhibition, guiding structural modifications to reduce toxicity .
  • Plasma Stability Tests: HPLC monitors decomposition in plasma (37°C, 1–24 hrs) to evaluate susceptibility to esterases .

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